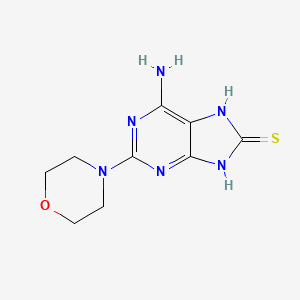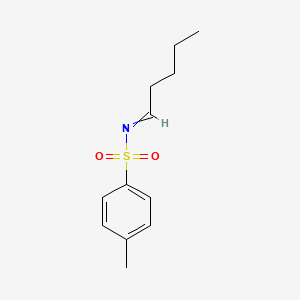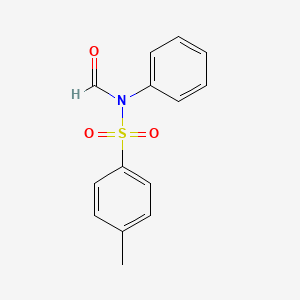
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one is a chemical compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile oxide with an allylic compound or propargyl alcohol. The nitrile oxide is generated from a hydroximoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in studying enzyme interactions and receptor binding.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, affecting their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydro-1,2-oxazole derivatives: These compounds share the oxazole ring structure but differ in their alkyl chain lengths and substituents.
Isoxazoles: Similar to oxazoles but with the oxygen and nitrogen atoms in different positions within the ring.
Oxadiazoles: These compounds contain an additional nitrogen atom in the ring, leading to different chemical properties and applications.
Uniqueness
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one is unique due to its long alkyl chains, which enhance its hydrophobicity and ability to interact with lipid membranes
Propriétés
Numéro CAS |
65919-76-8 |
|---|---|
Formule moléculaire |
C32H61NO2 |
Poids moléculaire |
491.8 g/mol |
Nom IUPAC |
1-(5-tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one |
InChI |
InChI=1S/C32H61NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-29-31(33-35-30)32(34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3 |
Clé InChI |
LPRRBWAACXNADZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1CC(=NO1)C(=O)CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14009551.png)
![N-([(3-Chloro-4-fluoroanilino)carbonyl]oxy)butanimidoylchloride](/img/structure/B14009559.png)



![2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14009594.png)
![3-Methyl-2-[methyl(nitroso)amino]butanoic acid](/img/structure/B14009601.png)
![4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-](/img/structure/B14009606.png)


![6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one](/img/structure/B14009617.png)
![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)

![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
